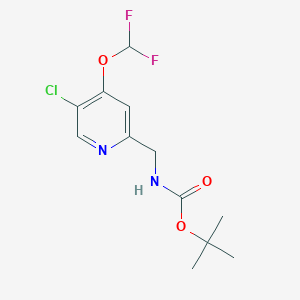

Tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate

Description

Tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a chloro substituent at the 5-position, and a difluoromethoxy group at the 4-position of the pyridine ring. Its molecular formula is C₁₂H₁₅ClF₂N₂O₃, with a molecular weight of 308.71 g/mol (CAS: 2231675-32-2) . This compound is primarily utilized in organic synthesis as an intermediate, particularly in pharmaceutical research, where the Boc group facilitates amine protection during multi-step reactions.

Properties

IUPAC Name |

tert-butyl N-[[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClF2N2O3/c1-12(2,3)20-11(18)17-5-7-4-9(19-10(14)15)8(13)6-16-7/h4,6,10H,5H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUTUIAQPIEXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl chloroformate and a suitable base. One common method includes the following steps:

Starting Material: The synthesis begins with 5-chloro-4-(difluoromethoxy)pyridine.

Reaction with Tert-butyl Chloroformate: The pyridine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Formation of Carbamate: The reaction proceeds to form the desired tert-butyl carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Substituted pyridine derivatives.

Hydrolysis: Corresponding amine and carbon dioxide.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired carbamate product efficiently.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, enabling the synthesis of diverse compounds.

| Reaction Type | Description |

|---|---|

| Substitution | Chlorine can be replaced by other nucleophiles. |

| Hydrolysis | The carbamate group can be hydrolyzed to yield amines. |

| Oxidation/Reduction | Participates in redox reactions under specific conditions. |

Biological Research

In biological contexts, this compound has been explored for its potential roles in enzyme inhibition and protein interactions. Its structural features make it a candidate for studying:

- Enzyme Inhibition: The compound can inhibit specific enzymes, which is crucial for drug discovery and development.

Case Study Example:

A study focused on the inhibition of a particular enzyme involved in cancer progression demonstrated that this compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent.

Pharmaceutical Development

The compound's ability to interact with biological targets makes it relevant in pharmaceutical research. It has been investigated for its efficacy in developing new drugs aimed at treating various diseases, including cancer and bacterial infections.

Data Table: Pharmaceutical Studies Involving this compound

Biological Activity

Tert-butyl ((5-chloro-4-(difluoromethoxy)pyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula CHClFNO and a molecular weight of 308.71 g/mol. It is characterized by a tert-butyl carbamate group linked to a pyridine ring, which is further substituted with chlorine and difluoromethoxy groups. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in enzyme inhibition and protein interactions.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes. The presence of the pyridine ring and the carbamate functional group suggests that it may interact with biological targets such as proteases or kinases.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes involved in neurodegenerative diseases. For instance, studies have shown that related carbamates can act as inhibitors of acetylcholinesterase and β-secretase, both of which are critical in the pathology of Alzheimer's disease (AD) .

Table 1: Summary of Enzyme Inhibition Activity

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| M4 | Acetylcholinesterase | 50 | |

| M4 | β-secretase | 120 | |

| This compound | TBD | TBD |

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease. These compounds reduce levels of inflammatory markers such as TNF-α and free radicals, suggesting a neuroprotective mechanism .

Case Studies

- In Vitro Study on Astrocytes : A study investigating the protective effects of M4 (a structural analog) against Aβ-induced toxicity found that it significantly reduced cell death in astrocytes. However, the bioavailability in vivo was limited, indicating that further optimization is needed for effective therapeutic application .

- In Vivo Model : In an animal model, M4 was tested for its ability to inhibit amyloidogenesis following scopolamine administration. While it showed some protective effects in vitro, the results were not statistically significant in vivo compared to established treatments like galantamine .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in the combination of chloro , difluoromethoxy , and Boc-protected methylamine groups. Below is a comparative analysis with similar derivatives:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Positional Isomerism : The target compound’s 5-chloro-4-OCHF₂ configuration distinguishes it from its 3-chloro isomer (CAS: 2231676-55-2), which may exhibit different reactivity or metabolic stability due to electronic effects .

Substituent Impact: The difluoromethoxy group (OCHF₂) enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., tert-butyl (4-chloropyridin-2-yl)carbamate) . The Boc-protected methylamine moiety enables selective deprotection in multi-step syntheses, similar to derivatives in kinase inhibitor syntheses (e.g., ) .

Functional Group Interchange :

- Replacing OCHF₂ with a pinacol boronate ester (as in CAS: 1955561-51-9) shifts utility toward cross-coupling reactions, unlike the target compound’s role as a stable intermediate .

Stability and Deprotection

The Boc group in the target compound is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., HCl/MeOH), akin to tert-butyl derivatives in . In contrast, analogs with hydroxy or boronate groups (e.g., CAS: 1799420-92-0, ; CAS: 1955561-51-9, ) require tailored handling due to their reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.